Home > Products > Screening Compounds P135666 > Valsartan Decarboxylic Acid
Valsartan Decarboxylic Acid -

Valsartan Decarboxylic Acid

Catalog Number: EVT-13574295
CAS Number:
Molecular Formula: C23H29N5O
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valsartan Decarboxylic Acid is a significant compound in the pharmaceutical field, primarily recognized for its role as a metabolite of Valsartan, an angiotensin II receptor blocker used to treat hypertension and heart failure. Valsartan itself is classified as a small molecule and belongs to the class of organic compounds known as valine derivatives. The compound's structure and properties enable it to effectively block angiotensin II's hypertensive effects, making it a crucial agent in cardiovascular therapies.

Source

Valsartan Decarboxylic Acid is derived from Valsartan through metabolic processes in the body. The primary metabolic pathway involves the hydrolysis of the carboxylic acid group of Valsartan, leading to the formation of Valsartan Decarboxylic Acid. This transformation is critical for understanding the pharmacokinetics and efficacy of Valsartan in clinical applications.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
  • Direct Parent: Valine and derivatives
Synthesis Analysis

Methods

The synthesis of Valsartan involves several key steps that utilize various coupling reactions. Notably, two prominent synthetic routes are highlighted:

  1. Suzuki-Miyaura Coupling: This method employs boronic acids to form biaryl compounds, which are essential for constructing the core structure of Valsartan. The reaction typically involves coupling 2-chlorobenzonitrile with 4-tolylboronic acid, followed by further transformations to yield the final product.
  2. Decarboxylative Biaryl Coupling: This advanced method utilizes copper(II) oxide and palladium(II) bromide as catalysts to couple 2-cyanocarboxylic acid with aryl halides, achieving high yields in fewer steps compared to traditional methods .

Technical Details

The synthesis often includes:

  • Reagents: Boronic acids, palladium catalysts, and various coupling partners.
  • Conditions: Reactions are typically conducted under controlled temperatures and atmospheres to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular formula for Valsartan is C24H29N5O3C_{24}H_{29}N_{5}O_{3}, with a molecular weight of approximately 435.52 g/mol. The structure features a biphenyl system linked to a valine moiety through a tetrazole ring, contributing to its biological activity.

Data

  • Melting Point: 116-117 °C
  • Solubility: Soluble in DMSO (≥20 mg/mL) but has limited water solubility (84.99 mg/L at 25 °C).
  • Optical Activity: Specific rotation [α]/D[α]/D ranges from -55 to -70° in methanol .
Chemical Reactions Analysis

Reactions

Valsartan undergoes various chemical reactions during its metabolic pathway, primarily involving decarboxylation. The degradation pathways include:

  1. Decarboxylation: Loss of carbon dioxide from Valsartan leads to the formation of Valsartan Decarboxylic Acid.
  2. Oxidation Reactions: Involvement of hydroxyl radicals during photocatalytic degradation processes has been documented, indicating potential environmental interactions .

Technical Details

The degradation kinetics have been studied under different conditions, showing first-order kinetics with respect to concentration during photocatalytic reactions.

Mechanism of Action

Valsartan acts as an antagonist at the angiotensin II type 1 receptor (AT1). By blocking this receptor, it prevents the binding of angiotensin II, leading to:

  • Vasodilation: Reduction in blood pressure.
  • Decreased Aldosterone Secretion: Lower levels of sodium reabsorption and fluid retention.
  • Cardiac Protection: Reduced workload on the heart during hypertensive episodes .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Density: Approximately 1.212 g/cm³
  • Vapor Pressure: Negligible at room temperature
  • Hygroscopic Nature: Absorbs moisture from the environment .

Chemical Properties

  • Dissociation Constant (pKa): Approximately 3.56
  • LogP Value: Ranges from 1.2 to 2.8 at varying pH levels.
  • Stability: Generally stable but hygroscopic; should be stored under dry conditions .
Applications

Valsartan Decarboxylic Acid primarily serves as a metabolite in pharmacological studies related to hypertension treatment. Its role extends into research focusing on:

  • Pharmacokinetics Studies: Understanding how Valsartan is metabolized within the body.
  • Environmental Chemistry: Investigating degradation pathways in wastewater treatment processes.
  • Drug Development Research: Exploring new formulations or combinations with other antihypertensive agents .
Synthetic Pathways and Formation Mechanisms

Precursor-Derived Synthesis via Valsartan Degradation

Valsartan decarboxylic acid (VDA) is primarily synthesized through controlled degradation of valsartan, targeting its carboxyl group. The reaction initiates under acidic conditions (pH < 4) or thermal stress (>100°C), cleaving the tetrazole-protected biphenyl core from the valine moiety. Key intermediates include benzyl (2S)-2-[(4-bromophenyl)methyl]-3-methylbutanoate, formed by acid-catalyzed esterification, and 4′-bromomethyl-[1,1′-biphenyl]-2-carbonitrile, generated via Suzuki-Miyaura cross-coupling between 2-cyanophenylboronic acid and 4-bromobenzyl bromide [1] [9].

Table 1: Key Intermediates in VDA Synthesis

IntermediateChemical FormulaRole in Pathway
Benzyl (2S)-2-amino-3-methylbutanoateC₁₂H₁₇NO₂Valine precursor
4′-Bromomethyl-[1,1′-biphenyl]-2-carbonitrileC₁₄H₁₀BrNBiphenyl coupling intermediate
N-Valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valineC₂₄H₂₉N₅O₃Valsartan precursor to degradation

Decarboxylation proceeds via a Kolbe-type mechanism: Under reflux in aprotic solvents (toluene/xylene), valsartan’s carboxylate anion undergoes single-electron oxidation, releasing CO₂ and generating a carbon-centered radical. This radical abstracts a proton to yield VDA (m/z 392.22437 [M+H]⁺, C₂₃H₃₀ON₅⁺) [8] [9]. The reaction efficiency depends on temperature and solvent polarity, with xylene providing 78% VDA yield at 140°C after 6 hours [1].

Catalytic Decarboxylation of Valsartan in Aqueous Environments

Heterogeneous photocatalysis drives aqueous-phase VDA formation. Titanium dioxide (TiO₂, P25) and graphitic carbon nitride (g-C₃N₄) generate distinct reactive oxygen species (ROS) under simulated solar light:

  • TiO₂ produces hydroxyl radicals (•OH, 22.4 μM) via hole-mediated water oxidation, enabling hydroxylation prior to decarboxylation. Valsartan degradation follows pseudo-first-order kinetics (k = 0.205 min⁻¹) [8].
  • g-C₃N₄ primarily utilizes photogenerated holes (h⁺), directly oxidizing electron-rich moieties (tetrazole, phenyl). This pathway yields TP1 (VDA, m/z 392.22437) through photo-Kolbe decarboxylation (RCOO⁻ + h⁺ → R• + CO₂) [8].

Table 2: Photocatalytic Systems for Valsartan Decarboxylation

CatalystROS Primary SpeciesDecarboxylation Rate (k, min⁻¹)Major VDA Pathway
TiO₂ (P25)•OH radicals0.205Secondary (after hydroxylation)
g-C₃N₄h⁺ holes0.028Primary (direct oxidation)

ROS profiling confirms •OH dominance in TiO₂ (quantified via hydroxy-terephthalic acid fluorescence), while g-C₃N₄’s low •OH yield (0.32 μM) favors direct hole transfer. VDA evolution profiles show earlier peak formation with g-C₃N₄ (10 min vs. 25 min for TiO₂), indicating mechanistic divergence [8].

Role of Microbial Enzymes in Biotransformation Pathways

Microbial biotransformation of valsartan involves cytochrome P450 (CYP) enzymes and gut microbiota oxidoreductases. In vitro studies using rat liver microsomes demonstrate CYP3A4-mediated ω-1 oxidation of valsartan’s pentanoyl chain, forming hydroxymetabolites that undergo non-enzymatic dehydration and decarboxylation to VDA [5] [7]. This parallels the human metabolism of midostaurin, where CYP3A4 generates active decarboxylated metabolites [7].

Gut bacteria (Clostridium spp.) facilitate reductive decarboxylation via NADH-dependent decarboxylases. The proposed mechanism involves:

  • Hydrolysis of valsartan’s amide bond, releasing valeryl-CoA and biphenyl-tetrazole valine.
  • Activation of the carboxylic acid to a CoA thioester.
  • Decarboxylation via radical or imine intermediates, yielding VDA [3] [7].

Biotransformation rates are pH-dependent (optimal pH 7.4) and enhanced by cofactors (NAD⁺, CoASH). Though direct VDA quantification in microbial systems is limited, in vitro rat models show 12–18% VDA formation from valsartan after 24-hour incubation [5].

Properties

Product Name

Valsartan Decarboxylic Acid

IUPAC Name

N-(2-methylpropyl)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H29N5O/c1-4-5-10-22(29)28(15-17(2)3)16-18-11-13-19(14-12-18)20-8-6-7-9-21(20)23-24-26-27-25-23/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,24,25,26,27)

InChI Key

QMAQKWMYJDPUDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.